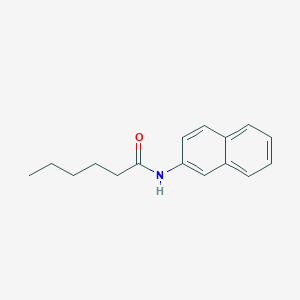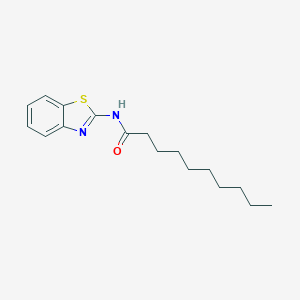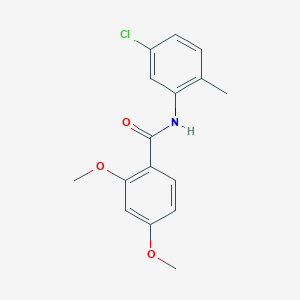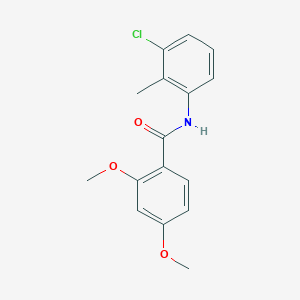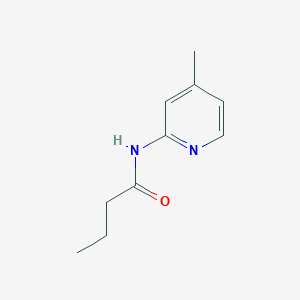
N-(2,4-dichlorophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-methylpropanamide, commonly known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It belongs to the amide family of herbicides and is known for its selective action against grassy weeds. DCPA is an important herbicide in the agricultural industry, and its synthesis, mechanism of action, and physiological effects have been widely studied.
Mecanismo De Acción
DCPA works by inhibiting the germination of weed seeds and the growth of young seedlings. It does this by interfering with the biosynthesis of lipids in the plant, which are essential for growth and development. DCPA targets the chloroplasts in the plant cells, disrupting the photosynthetic process and causing the plant to die.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to non-target organisms, including mammals, birds, and aquatic organisms. However, it can cause skin and eye irritation, and ingestion can cause gastrointestinal distress. DCPA has also been shown to have a low potential for bioaccumulation in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA is a widely used herbicide in the agricultural industry, and its application in lab experiments has been studied extensively. Its selective action against grassy weeds and low toxicity to non-target organisms make it an ideal herbicide for use in various crops. However, its use in lab experiments can be limited by its potential for skin and eye irritation, as well as its potential for ingestion.
Direcciones Futuras
There are several future directions for research on DCPA. One area of research could focus on the development of new formulations of DCPA that are more effective and have lower toxicity to non-target organisms. Another area of research could focus on the potential use of DCPA in the control of invasive plant species. Additionally, further research could be conducted on the biochemical and physiological effects of DCPA on plants and non-target organisms.
Métodos De Síntesis
DCPA is synthesized by the reaction of 2,4-dichlorobenzoyl chloride with 2-methylpropionamide in the presence of a base such as sodium hydroxide. The reaction yields DCPA as a white crystalline solid with a melting point of 102-103°C.
Aplicaciones Científicas De Investigación
DCPA has been extensively studied for its application in weed control in agriculture. Its selective action against grassy weeds and low toxicity to non-target organisms make it an ideal herbicide for use in various crops, including corn, soybeans, and turfgrass. DCPA has also been studied for its potential use in the control of invasive plant species.
Propiedades
Fórmula molecular |
C10H11Cl2NO |
|---|---|
Peso molecular |
232.1 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
RCJSFOUUGNQLRI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)


